![molecular formula C20H19NO5 B051371 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid CAS No. 312965-04-1](/img/structure/B51371.png)
4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid is a synthetic organic compound known for its utility in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis. This compound is particularly valued for its stability and ease of removal under mildly basic conditions, making it a staple in solid-phase peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid typically involves the reaction of morpholine-2-carboxylic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Morpholine-2-carboxylic acid+Fmoc-Cl→4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid+HCl
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc group, which can be replaced by other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution Reactions: Various nucleophiles such as amines or thiols can be used to substitute the Fmoc group.
Major Products Formed:
Deprotection: Removal of the Fmoc group yields morpholine-2-carboxylic acid.
Substitution: Depending on the nucleophile used, various substituted morpholine-2-carboxylic acid derivatives can be formed.
Chemistry:
Peptide Synthesis: Widely used in solid-phase peptide synthesis as a protecting group for amines.
Organic Synthesis: Utilized in the synthesis of complex organic molecules where temporary protection of functional groups is required.
Biology and Medicine:
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Employed in the preparation of bioconjugates for research and diagnostic purposes.
Industry:
Pharmaceutical Manufacturing: Integral in the production of peptide drugs.
Biotechnology: Used in the development of biotechnological tools and reagents.
作用机制
The primary mechanism of action for 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid involves the protection and deprotection of amine groups. The Fmoc group protects the amine during synthetic steps and can be selectively removed under basic conditions, allowing for further functionalization or coupling reactions. The molecular targets are typically the amine groups of amino acids or peptides, and the pathways involved include nucleophilic substitution and deprotection reactions.
相似化合物的比较
Boc (tert-Butyloxycarbonyl) Protected Compounds: Another class of protecting groups used in peptide synthesis, but Boc groups are removed under acidic conditions.
Cbz (Carbobenzyloxy) Protected Compounds: Used similarly to Fmoc but require hydrogenolysis for removal.
Uniqueness: 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid is unique due to its stability under acidic conditions and ease of removal under mildly basic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where selective deprotection is crucial.
属性
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-19(23)18-11-21(9-10-25-18)20(24)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZVFPRISNDQLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373253 |
Source


|
| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312965-04-1 |
Source


|
| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

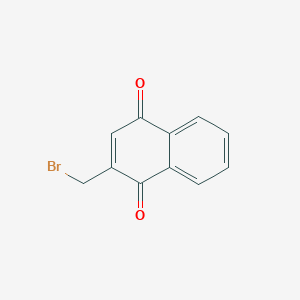
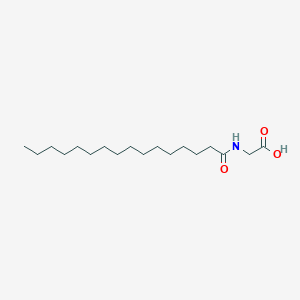

![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)
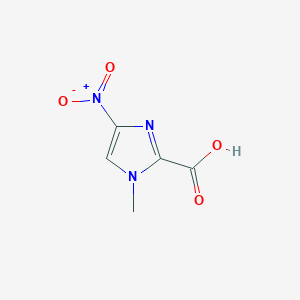
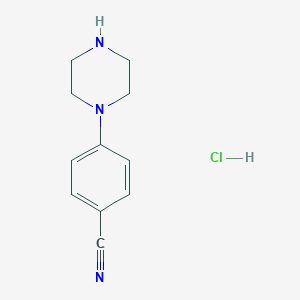
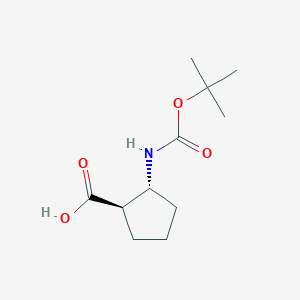
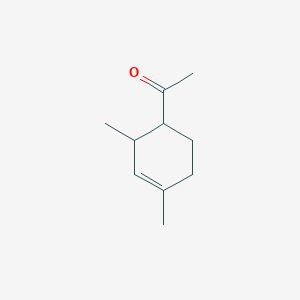
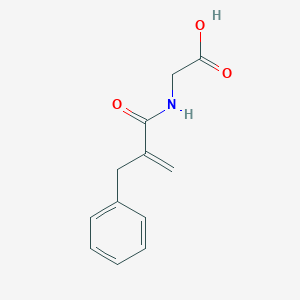
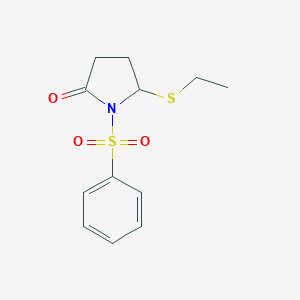

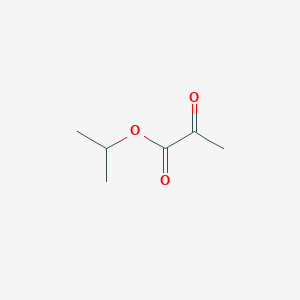
![(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid](/img/structure/B51330.png)
